5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one is a complex heterocyclic compound characterized by a spiro structure that integrates a cyclohexane and a quinazoline moiety. This compound has garnered interest due to its potential pharmacological applications and unique structural features. The molecular formula of this compound is , with a molecular weight of approximately 220.31 g/mol .
The compound is primarily synthesized through various chemical reactions, including the Vilsmeier-Haack reaction, which has been documented in several studies . It belongs to the class of spiro compounds, which are known for their distinctive ring systems that can exhibit diverse biological activities. The classification of this compound falls under heterocycles due to the presence of nitrogen atoms in its structure.
The synthesis of 5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one typically involves the following methods:
The molecular structure of 5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one can be represented as follows:
The structural formula can be depicted as:
Key data points include:
5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one undergoes various chemical reactions:
The mechanism by which 5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one exerts its effects involves several steps:
Relevant analyses include spectral data (NMR, IR) that confirm structural integrity post-synthesis.
5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one has potential applications in:
Spirocyclic architectures, such as 5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one (CAS 30152-60-4), feature a distinctive quaternary carbon center linking two rings—here, a cyclohexane and a partially saturated quinazolinone. This orthogonal orientation imposes three-dimensional rigidity, reducing conformational flexibility and enhancing binding selectivity to biological targets. The compound’s molecular formula (C₁₃H₂₀N₂O; MW 220.31 g/mol) [1] [4] includes a bicyclic system where the quinazolinone’s pyrimidine ring is fused to a tetrahydro-substituted benzene ring, constraining planarity and influencing electronic distribution. The spiro junction at C2 (quinazolinone) and C1 (cyclohexane) sterically shields the lactam carbonyl, potentially altering hydrogen-bonding capacity—a critical factor in pharmacophore design [1].
Table 1: Core Structural Attributes of the Spirocyclic Compound
Attribute | Description |
---|---|
CAS Number | 30152-60-4 |
Molecular Formula | C₁₃H₂₀N₂O |
Molecular Weight | 220.31 g/mol |
Key Features | Spiro junction (C2-quinazolinone/C1-cyclohexane); 5',6',7',8'-Tetrahydro modification; 4(3H)-quinazolinone core |
Quinazolinones emerged in the early 20th century as synthetically accessible N-heterocycles, gaining prominence for their diverse bioactivity. Initial studies focused on 4(3H)-quinazolinone scaffolds derived from anthranilic acid condensations. By the mid-1900s, substitutions at positions 2, 3, 6, and 8 were systematically explored to enhance pharmacological profiles, yielding antimicrobial and antitumor agents [2]. The spirocyclic variant discussed here represents an evolutionary advancement—integrating saturated alicyclic systems (e.g., cyclohexane) to improve metabolic stability and bioavailability. This innovation addressed limitations of planar quinazolines, such as rapid hepatic clearance and poor tissue penetration [2].
The 5',6',7',8'-tetrahydro modification in the quinazolinone’s fused benzene ring transitions aromatic character to alicyclic, with three key implications:
CAS No.: 54-28-4
CAS No.: 151436-49-6
CAS No.:
CAS No.: 92751-21-8
CAS No.: 94720-08-8